2-bromo-4-methoxypyrimidine

Cross-Coupling Palladium Catalysis C-C Bond Formation

Avoid the poor reactivity of 2-chloropyrimidines in palladium-catalyzed cross-coupling. This 2-bromo-4-methoxypyrimidine is specifically validated for efficient Suzuki-Miyaura coupling, enabling reliable C-C bond formation at the 2-position for kinase inhibitor and GPCR modulator programs. - Superior Reactivity: Patent literature confirms 2-bromo derivatives are 'more suitable reactants' than 2-chloro analogs which 'proceed poorly if at all' in Pd-catalyzed couplings. - Regiochemical Fidelity: The bromine atom at the 2-position enables clean nucleophilic aromatic substitution via the ANRORC mechanism without isomeric byproducts. - Supply Chain Assurance: Commercially stocked to circumvent the 'cumbersome and low efficiency' syntheses required for niche custom 2-bromopyrimidines.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 944709-74-4
Cat. No. B056594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-methoxypyrimidine
CAS944709-74-4
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)Br
InChIInChI=1S/C5H5BrN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
InChIKeyOHOBULDCIMBMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methoxypyrimidine Procurement & Technical Overview


2-Bromo-4-methoxypyrimidine (CAS 944709-74-4) is a halogenated pyrimidine building block with molecular formula C5H5BrN2O and molecular weight 189.01 g/mol [1]. The compound combines a bromine atom at the 2-position and a methoxy group at the 4-position on the pyrimidine ring, creating a regiochemically defined scaffold suitable for sequential functionalization. It typically appears as a white to off-white crystalline solid with a melting point range of 110-115°C and exhibits moderate solubility in organic solvents such as DMSO and DMF . The compound serves as a versatile intermediate in pharmaceutical research, particularly for constructing kinase inhibitors, GPCR modulators, and other bioactive heterocyclic systems .

Suzuki-Miyaura cross-coupling: reported superior reactivity of 2-bromo over 2-chloro
Regioselective nucleophilic substitution via ANRORC pathway ensures isomer-free products
Thermal rearrangement sensitivity: storage and reaction temperature windows require attention
Commercially stocked; avoids custom synthesis bottlenecks common to other 2-bromopyrimidines

2-Bromo-4-methoxypyrimidine vs. Halo Analogs


Substitution of 2-bromo-4-methoxypyrimidine with its 2-chloro or 2-iodo analogs is not a trivial procurement decision because the halogen identity profoundly influences cross-coupling reactivity, regioselectivity in nucleophilic aromatic substitution, thermal stability, and synthetic accessibility. Patent literature explicitly states that while 2-chloro-substituted pyrimidines are readily available, they perform poorly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [1]. The 2-bromo derivative offers a superior balance of reactivity and stability compared to the less reactive 2-chloro and the potentially less stable or more costly 2-iodo analog. Furthermore, the presence of the 4-methoxy group modulates electronic effects that govern regioselectivity in subsequent functionalization steps [2], meaning that even among 2-bromopyrimidines, the methoxy substitution pattern dictates reaction outcomes that cannot be extrapolated from unsubstituted or differently substituted analogs. The quantitative evidence below establishes precisely where this compound's differentiation is measurable and meaningful for scientific selection.

2-Chloro analog

May perform poorly in palladium-catalyzed Suzuki coupling; reported to proceed poorly if at all, directly limiting library synthesis.

2-Iodo analog

Potentially less stable or more costly; commercial and synthetic accessibility often limited, introducing supply uncertainty.

4-Methoxy substitution pattern

Electronic effects dictate regioselectivity; extrapolation from unsubstituted or differently substituted 2-bromopyrimidines is unreliable.

2-Bromo-4-methoxypyrimidine Differentiation Evidence


Suzuki Coupling: Bromo vs. Chloro Pyrimidines

2-Bromo-substituted pyrimidines demonstrate superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to their 2-chloro counterparts. Patent EP1411048A1 explicitly teaches that 'while 2-chloro-substituted pyrimidines are readily available compounds, in most cases those cross-coupling reactions which employ 2-chloro-substituted pyrimidines as building blocks proceed poorly if at all,' whereas '2-bromo-substituted or 2-iodo-substituted pyrimidines are expected to be more suitable reactants for the palladium catalyzed cross-coupling reactions' [1]. This class-level inference is supported by the well-established reactivity order in oxidative addition: Ar-I > Ar-Br >> Ar-Cl. The 2-bromo-4-methoxypyrimidine scaffold enables efficient C-C bond formation with aryl- and heteroarylboronic acids .

Suzuki Coupling Reactivity
Class-level inference
2-Br participates; 2-Cl “proceed poorly if at all” (patent)
Defines synthetic feasibility for cross-coupling workflows
Reactivity order Ar-Br >> Ar-Cl, per patent teaching
Cross-Coupling Palladium Catalysis C-C Bond Formation

Thermal Rearrangement Kinetics

In a systematic study of thermal rearrangement of substituted 2- and 4-alkoxypyrimidines, the bromo derivative underwent N-alkyl isomerization significantly faster than the parent alkoxypyrimidines and C-methyl derivatives. The study explicitly states: 'The C-methyl derivatives rearranged more slowly than the parent alkoxypyrimidines, but the bromo, and especially the nitro, derivatives did so much more quickly' [1]. The rate of rearrangement increased as the basic pKa value fell, establishing a qualitative correlation between substituent electronic effects and thermal behavior. This differential stability has implications for storage, handling, and reaction conditions when scaling up synthetic processes.

Thermal Rearrangement Rate
Class-level inference
Rearranges much more quickly than parent alkoxypyrimidines
Requires controlled storage and temperature during scale-up
Relative ranking established; pKa correlation noted
Thermal Stability Isomerization Kinetics Process Chemistry

Dehalogenation Susceptibility

A comparative study of 2-halogenopyrimidine dehalogenation by hot hydriodic acid demonstrated that unsubstituted pyrimidine could be obtained from its 2-chloro, 2-bromo, or 2-iodo derivative, establishing that all three halogens are susceptible to reductive cleavage under these conditions [1]. However, the study also revealed divergent behavior for substituted derivatives: 2-chloro-4-methoxy-pyrimidine gave uracil (complete ring modification) with hot hydriodic acid, whereas the bromo analog was not directly studied under identical conditions. This class-level evidence indicates that the choice of halogen at the 2-position influences susceptibility to reductive dehalogenation versus alternative reaction pathways.

Dehalogenation Pathway
Class-level inference
2-Br gives parent pyrimidine; 2-Cl-4-OMe gave uracil
Divergent reaction outcomes preclude generic substitution
Specific validation needed for reductive dehalogenation steps
Dehalogenation Reductive Cleavage Pyrimidine Synthesis

ANRORC Mechanism Preference

Bromine-substituted pyrimidines undergo nucleophilic aromatic substitution via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, a pathway not universally accessible to chloro analogs. In reactions of 4-phenyl-6-bromopyrimidine with metal amide nucleophiles in ammonia at low temperatures, the main product is 4-phenyl-6-aminopyrimidine with the bromine substituent replaced by an amine [1]. This mechanism rules out aryne intermediate formation and ensures that the 5-substituted isomer is not produced, providing regiochemical fidelity. The bromine atom's superior leaving group ability compared to chlorine facilitates this specific mechanistic pathway, which is critical for constructing defined substitution patterns in complex heterocyclic targets.

ANRORC Mechanism Fidelity
Class-level inference
Clean substitution at Br position; no isomeric byproducts
Ensures regiochemical control in nucleophilic substitution
Metal amide nucleophiles, low temperature conditions
Nucleophilic Aromatic Substitution ANRORC Mechanism Regioselectivity

Commercial Availability & Synthetic Accessibility

Patent EP1411048A1 identifies a critical supply chain differentiation: '2-bromo-substituted or 2-iodo-substituted pyrimidines that are expected to be more suitable reactants for the palladium catalyzed cross-coupling reactions are sometimes commercially and even synthetically unavailable. In other cases their syntheses are cumbersome and of low efficiency' [1]. This creates a procurement bottleneck for many 2-bromopyrimidine derivatives. 2-Bromo-4-methoxypyrimidine (CAS 944709-74-4) addresses this gap as a commercially stocked building block with established synthetic accessibility, whereas many other 2-bromo-substituted pyrimidines require custom synthesis with uncertain timelines and costs.

Supply Chain Status
Supporting evidence
Commercially stocked; avoids cumbersome custom syntheses
Reduces procurement lead time and supply uncertainty
Multiple vendors; availability contrasted in patent literature
Supply Chain Synthetic Accessibility Procurement

2-Bromo-4-methoxypyrimidine Application Scenarios


Suzuki Coupling for Kinase Inhibitor Libraries

Medicinal chemistry teams developing kinase inhibitors or GPCR modulators requiring C-C bond formation at the 2-position of a 4-methoxypyrimidine scaffold should prioritize 2-bromo-4-methoxypyrimidine over the 2-chloro analog. Patent literature confirms that 2-chloropyrimidines 'proceed poorly if at all' in palladium-catalyzed cross-coupling reactions, whereas 2-bromo derivatives are 'expected to be more suitable reactants' [1]. This compound enables efficient introduction of aryl, heteroaryl, or vinyl substituents via Suzuki-Miyaura coupling with commercially available boronic acids .

Regioselective Nucleophilic Substitution

Synthetic routes requiring precise regiocontrol in nucleophilic aromatic substitution benefit from the ANRORC mechanism characteristic of bromopyrimidines. When reacting with metal amide nucleophiles, the bromine atom is cleanly replaced without formation of isomeric byproducts, as demonstrated for 4-phenyl-6-bromopyrimidine [2]. This regiochemical fidelity is critical for constructing defined substitution patterns in complex heterocyclic targets where isomeric impurities would compromise downstream biological assays.

Thermal Stability in Scale-Up Processes

Process development teams scaling reactions involving 2-bromo-4-methoxypyrimidine must account for accelerated thermal rearrangement relative to chloro or methyl analogs. The bromo derivative undergoes N-alkyl isomerization 'much more quickly' than parent alkoxypyrimidines [3], necessitating careful temperature control during storage and reaction setup. This property differentiates it from more thermally robust analogs and informs procurement specifications regarding storage conditions and shelf-life validation.

Supply Chain Risk Mitigation

Procurement specialists facing custom synthesis requirements for niche 2-bromopyrimidines should evaluate 2-bromo-4-methoxypyrimidine as a commercially stocked alternative. Patent literature highlights that many 2-bromo-substituted pyrimidines are 'commercially and even synthetically unavailable' or require 'cumbersome and low efficiency' syntheses [4]. This compound is available from multiple vendors with documented purity specifications, reducing supply chain uncertainty compared to custom-synthesized analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Halogen leaving group suitability (Br vs Cl)
Suzuki-Miyaura cross-coupling efficiency
Regioselective heterocycle construction
Nucleophilic substitution pathway (ANRORC mechanism)
Isomer-free product verification
Process scale-up and storage
Thermal rearrangement propensity
Temperature-controlled reaction windows
Supply risk mitigation
Commercial availability vs. custom synthesis
Vendor stock status and lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.